Carbonic acid, trithio-, bis(2-chloroethyl)ester

Description

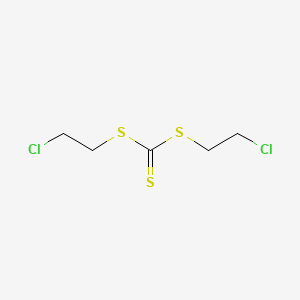

The compound features two 2-chloroethyl ester groups attached to the central trithiocarbonate core. The trithio variant would replace oxygen atoms with sulfur, increasing molecular weight and altering reactivity.

The 2-chloroethyl moiety is critical for generating reactive intermediates like 2-chloroethyl isocyanate, which crosslink DNA and inhibit replication . High-purity commercial availability (98%) suggests its use in research .

Properties

CAS No. |

63938-92-1 |

|---|---|

Molecular Formula |

C5H8Cl2S3 |

Molecular Weight |

235.2 g/mol |

IUPAC Name |

bis(2-chloroethylsulfanyl)methanethione |

InChI |

InChI=1S/C5H8Cl2S3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |

InChI Key |

GUTSJGCCGITDCZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)SC(=S)SCCCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of sulfur-containing reagents (such as trithiocarbonate salts or carbon disulfide derivatives) with 2-chloroethyl halides or related chloroethyl precursors. The key step is the formation of the trithiocarbonate ester linkage, where the carbonic acid core is substituted by sulfur atoms, and esterified with bis(2-chloroethyl) groups.

Synthesis via Reaction of 2-Chloroethyl Halides with Trithiocarbonate Salts

One established method involves the nucleophilic substitution reaction of 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) with alkali metal salts of trithiocarbonic acid (e.g., sodium or potassium trithiocarbonate) in aqueous or alcoholic media.

-

- Solvents: Water, methanol, ethanol, or mixed aqueous-organic solvents.

- Temperature: Typically between -10 °C to 40 °C, allowing controlled reaction rates and minimizing side reactions.

- Stoichiometry: A mole ratio of 1:1 to 1.5 (2-chloroethyl halide to trithiocarbonate salt) is preferred.

- Reaction time: Generally a few hours, depending on scale and temperature.

Mechanism:

The nucleophilic sulfur atoms in the trithiocarbonate ion attack the electrophilic carbon in the 2-chloroethyl halide, displacing the halide ion and forming the bis(2-chloroethyl) trithiocarbonate ester.Workup:

After completion, the reaction mixture is acidified (e.g., with hydrochloric acid), separated into organic and aqueous phases, and the organic phase is purified by fractional distillation or extraction.Yields and Purity:

Yields typically range from 60% to 80%, with purity levels exceeding 95% after purification.-

- Mild reaction conditions.

- Use of water or alcohols as solvents reduces environmental impact.

- Continuous or batch processing is possible.

References:

This method is supported by patent US4490307A, which describes the preparation of mercaptopropionic acid derivatives using trithiocarbonate salts and alkyl halides under mild conditions in aqueous or alcoholic solvents.

Catalytic Carbonylation of Alcohols to Carbonic Acid Esters

A more general method for preparing carbonic acid esters involves catalytic carbonylation of alcohols with carbon monoxide and oxygen in the presence of metal salt catalysts, especially copper salts with minimal inorganic anions.

-

- React bis(2-chloroethyl) alcohol with CO and O2.

- Catalyst: Copper salts (e.g., Cu(I) salts) with low inorganic anion content.

- Solvent: The alcohol itself or an inert organic solvent.

- Conditions: Controlled temperature and pressure to optimize yield.

-

- Avoids use of toxic phosgene or chloroformates.

- High selectivity and yield.

- Mild acidity conditions prevent side reactions.

-

- This method is more common for oxygenated carbonic acid esters; sulfur-substituted analogs like trithioesters may require adaptation.

Reference:

Patent US4218391A describes this catalytic method for carbonic acid esters preparation, which can be adapted for various alcohols including chloroethyl derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic substitution with trithiocarbonate salts | 2-chloroethyl halides + Na2CS3/K2CS3 | 0 to 40 °C, aqueous/alcoholic solvent, 1-18 h | 60-80 | >95 | Mild conditions, environmentally friendly | Moderate yield, requires purification |

| Reaction of 2-chloroethyl phosphonic acid dichloride with ethylene oxide | 2-chloroethyl phosphonic acid dichloride + ethylene oxide | 0-100 °C, 8-18 h, reduced pressure workup | ≥97 | ≥97.5 | High yield and purity, simple workup | Specific to phosphonic acid esters |

| Catalytic carbonylation of alcohols | Bis(2-chloroethyl) alcohol + CO + O2 + Cu catalyst | Mild temperature, catalytic | High | High | Avoids phosgene, high selectivity | Requires catalyst optimization |

Research Findings and Notes

The nucleophilic substitution method benefits from the use of aqueous or alcoholic solvents, which allows the reaction to proceed at low temperatures, reducing side reactions and improving safety.

The choice of solvent and temperature is critical to control polymerization or decomposition of reactive intermediates, especially for sulfur-rich compounds.

The catalytic carbonylation method, while industrially attractive for oxygenated carbonic acid esters, requires further development for sulfur-substituted analogs due to potential catalyst poisoning by sulfur.

The ethylene oxide method for bis(2-chloroethyl) esters provides a high-purity product with minimal side reactions and is industrially scalable.

Acidification and phase separation steps are important for isolating the desired ester and recovering unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid, trithio-, bis(2-chloroethyl)ester undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or alcohols.

Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiols or thioethers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran or diethyl ether.

Major Products:

Substitution Reactions: Products include substituted carbonic acid esters with various functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiols and thioethers.

Scientific Research Applications

Carbonic acid, trithio-, bis(2-chloroethyl) ester, also known as bis(2-chloroethyl) trithiocarbonate, is a chemical compound with the molecular formula C5H8Cl2S3 . A U.S. patent describes a method for preparing trithiocarbonate esters for antifungal use . Further investigation into its applications reveals the following:

Scientific Research Applications

Preparation of Trithiocarbonate Esters* The compound is synthesized through a reaction involving alkali metal hydroxide with carbon disulfide in dimethyl sulfoxide (DMSO) to produce alkali metal trithiocarbonates. This is followed by a reaction with an organic halide to yield the trithiocarbonate ester . The first step typically takes a few hours at room temperature, while the second step requires only a few minutes at temperatures up to 100°C . This method avoids the preparation of mercaptans as intermediates and the use of H8, resulting in good yields .

Antifungal Activity* Trithiocarbonate esters, including carbonic acid, trithio-, bis(2-chloroethyl) ester, are known for their antifungal properties .

Toxicology Studies* Research has explored the cardiotoxicity induced by bis(2-chloroethoxy)methane, which shares structural similarities. A study on rats showed that bis(2-chloroethoxy)methane exposure led to time-related development of myofiber vacuolation, necrosis, and other cardiac issues . The initial damage targeted mitochondria, with subsequent protective mechanisms activated in the heart . One metabolite of bis(2-chloroethoxy)methane is thiodiglycolic acid .

Repellent Testing* Over 4,600 compounds, including this compound, were evaluated for their rat repellency .

Data Table

While a comprehensive data table is not available in the search results, the following information is compiled from the provided sources:

Mechanism of Action

The mechanism of action of carbonic acid, trithio-, bis(2-chloroethyl)ester involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This compound can also undergo redox reactions, which can affect cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Carbonate and Thiocarbonate Esters

Key Differences

- Degradation: While carbonic acid bis(2-chloroethyl) ester hydrolyzes to 2-chloroethanol , the trithio analog may release sulfur-containing byproducts (e.g., hydrogen sulfide or thiols).

Chlorinated Ethyl Compounds with Antitumor Activity

Mechanistic Insights

Organophosphorus and Ether Analogues

Comparative Analysis

- Chemical Stability : BCEE’s ether linkage confers environmental persistence, while the trithio compound’s ester bonds may degrade faster in aqueous environments.

- Toxicity Pathways : TCEP’s neurotoxicity arises from oxidative metabolites , whereas the trithio compound’s sulfur atoms could generate reactive oxygen species (ROS) or thiol adducts.

Biological Activity

Carbonic acid, trithio-, bis(2-chloroethyl)ester, commonly referred to as bis(2-chloroethyl) carbonic acid trithioester, is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of bis(2-chloroethyl) carbonic acid trithioester can be represented as follows:

- Molecular Formula : C₈H₁₄Cl₂O₃S₃

- Molecular Weight : 303.25 g/mol

The compound features a carbonic acid backbone with two chloroethyl groups and three sulfur atoms, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of bis(2-chloroethyl) carbonic acid trithioester has been explored in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to bis(2-chloroethyl) carbonic acid trithioester exhibit antimicrobial properties. For instance, studies have shown that thioesters can inhibit the growth of certain bacteria and fungi by disrupting their cellular membranes or metabolic pathways.

Cytotoxicity and Apoptosis Induction

Several studies have investigated the cytotoxic effects of bis(2-chloroethyl) carbonic acid trithioester on cancer cell lines. The compound has been shown to induce apoptosis in various cancer cells through mechanisms such as:

- DNA Damage : The chloroethyl groups can form reactive intermediates that interact with cellular macromolecules, leading to DNA strand breaks.

- Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, promoting apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| DNA Damage | Formation of DNA adducts leading to strand breaks |

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on human breast cancer cell lines demonstrated that bis(2-chloroethyl) carbonic acid trithioester exhibited significant cytotoxicity. The compound was tested at various concentrations, revealing a dose-dependent response in inducing apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

The mechanism by which bis(2-chloroethyl) carbonic acid trithioester exerts its biological effects is multifaceted:

- Alkylation of DNA : The chloroethyl moieties can alkylate DNA bases, resulting in cross-linking and subsequent cell death.

- Disruption of Cellular Signaling : The compound may interfere with signaling pathways involved in cell survival and proliferation.

- Induction of Oxidative Stress : Increased ROS levels can lead to cellular damage and apoptosis.

Q & A

Q. What are the established synthetic routes for preparing carbonic acid, trithio-, bis(2-chloroethyl) ester, and how can its purity be validated?

Methodological Answer: The synthesis typically involves the reaction of trithiocarbonic acid with 2-chloroethanol under controlled acidic or basic conditions. Key steps include:

- Esterification: Use nucleophilic substitution between trithiocarbonic acid derivatives (e.g., trithiocarbonate salts) and 2-chloroethyl halides.

- Purification: Column chromatography or recrystallization to isolate the product.

- Characterization:

- NMR Spectroscopy: Confirm ester bond formation via shifts in -NMR (e.g., 2-chloroethyl protons at δ 3.6–4.2 ppm) and -NMR (C=O/C=S signals at δ 160–180 ppm).

- Mass Spectrometry (MS): Validate molecular weight using ESI-MS or GC-MS (expected [M+H] for : ~265.9 Da).

- Purity Assessment: HPLC with UV detection (λ = 220–260 nm for thiocarbonyl groups) to ensure ≥95% purity .

Q. How does the chemical stability of carbonic acid, trithio-, bis(2-chloroethyl) ester vary under different storage conditions?

Methodological Answer: Stability is influenced by:

- Solvent: Store in anhydrous methanol or acetonitrile to minimize hydrolysis. Aqueous solutions degrade rapidly via hydrolysis of thiocarbonate bonds .

- Temperature: Store at –20°C in amber vials to prevent thermal decomposition. Accelerated stability studies (e.g., 40°C for 14 days) can predict shelf life.

- Light Exposure: Thiocarbonate groups are UV-sensitive; use light-resistant containers to avoid photolytic cleavage .

Advanced Research Questions

Q. What are the dominant degradation pathways of carbonic acid, trithio-, bis(2-chloroethyl) ester in environmental matrices, and how can intermediates be tracked?

Methodological Answer: Degradation occurs via:

- Hydrolysis: Cleavage of thiocarbonate bonds in aqueous environments, producing bis(2-chloroethyl) sulfide and carbon disulfide.

- Microbial Action: Anaerobic microbial consortia (e.g., Clostridium spp.) catalyze reductive dechlorination, yielding bis(2-hydroxyethyl) trithiocarbonate .

Analytical Workflow: - Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges for environmental water or sediment.

- Detection:

Q. How can contradictory data on degradation kinetics be resolved in studies of this compound?

Methodological Answer: Conflicting kinetic results (e.g., pseudo-zero-order vs. first-order) arise from:

- Matrix Effects: Sediment organic matter slows hydrolysis (rate constant ), while sterile aqueous solutions show faster rates () .

- Microbial Adaptation: Pre-exposure of microbial communities to chlorinated esters enhances degradation efficiency. Use amended microcosm studies with repeated dosing to assess adaptive pathways.

- Statistical Validation: Apply Akaike Information Criterion (AIC) to compare kinetic models and identify best-fit degradation mechanisms .

Q. What advanced analytical methods are recommended for quantifying trace levels of this compound in complex environmental samples?

Methodological Answer:

- Sample Pretreatment:

- Liquid-Liquid Extraction (LLE): Dichloromethane or ethyl acetate for aqueous matrices.

- QuEChERS: For sediment/soil, use buffered acetonitrile with PSA/C18 cleanup.

- Instrumentation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.